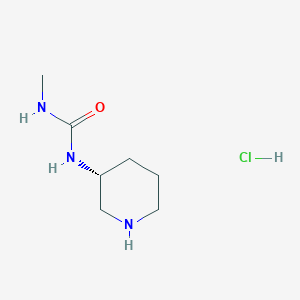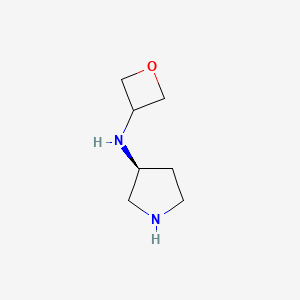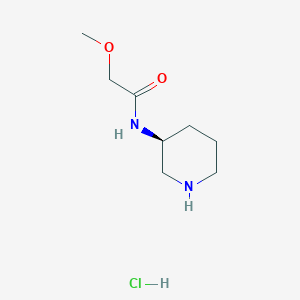
N,N-Diethyl-6-(piperidin-4-ylmethoxy)pyrimidin-4-amine hydrochloride
Overview
Description
N,N-Diethyl-6-(piperidin-4-ylmethoxy)pyrimidin-4-amine hydrochloride, also known as DPP6, is a chemical compound that has been found to have potential applications in scientific research. This compound is a pyrimidine derivative that has been synthesized using a specific method. In
Scientific Research Applications
Microwave Assisted Synthesis and Antibacterial Activity
N,N-Diethyl-6-(piperidin-4-ylmethoxy)pyrimidin-4-amine hydrochloride is used in the microwave-assisted synthesis of compounds with potential antibacterial activity. These compounds include pyrimidine imines and thiazolidinones, which have been evaluated for their efficacy against various bacterial strains (Merugu, Ramesh, & Sreenivasulu, 2010).
Synthesis of Deoxycytidine Kinase Inhibitors
This chemical is a key intermediate in the synthesis of potent deoxycytidine kinase (dCK) inhibitors. It's part of a practical synthesis process that offers an economical alternative for producing such inhibitors, which are crucial in the treatment of certain diseases (Zhang et al., 2009).
Antimicrobial Activity of Tricyclic Compounds
It's used in the synthesis of tricyclic compounds like tetrahydro pyrido[4',3':4,5]thieno[2,3-d]pyrimidines. These synthesized compounds have been tested for antimicrobial activity against various bacterial and fungal strains, exhibiting significant activity (Mittal, Sarode, & Vidyasagar, 2011).
Dual-Action Hypoglycemic Agents
This compound is part of the synthesis of novel hypoglycemic agents that activate glucokinase (GK) and PPARγ, proving effective in reducing glucose levels in animal models. This highlights its potential in the treatment of diabetes and related metabolic disorders (Song et al., 2011).
Development of GPR119 Agonists
It is involved in the development of GPR119 agonists, which play a significant role in augmenting insulin secretion and managing plasma glucose levels in diabetic models. This application is crucial in the search for new diabetes treatments (Kubo et al., 2021).
Synthesis of Isoindoline-Diones
The compound is used in the synthesis of isoindoline-diones, which have been screened for their antibacterial activity. This application contributes to the search for new antibacterial agents (Merugu, Ramesh, & Sreenivasulu, 2010).
Asymmetric Synthesis of Piperidines and Pyrrolidines
It is utilized in asymmetric carbon-carbon bond formations, leading to the synthesis of various substituted piperidines and pyrrolidines. This application is significant in developing novel pharmaceutical compounds (Johnson et al., 2002).
Synthesis of Antimicrobial Agents
The compound aids in the synthesis of novel antimicrobial agents, particularly focusing on thiopyrimidin-4(3H)-ones. This synthesis pathway contributes to the development of new antimicrobial drugs (Attia et al., 2013).
Neuropathic Pain Treatment
N,N-Diethyl-6-(piperidin-4-ylmethoxy)pyrimidin-4-amine hydrochloride is part of the synthesis of sigma-1 receptor antagonists, which have shown promise in treating neuropathic pain. This highlights its potential application in pain management (Lan et al., 2014).
properties
IUPAC Name |
N,N-diethyl-6-(piperidin-4-ylmethoxy)pyrimidin-4-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N4O.ClH/c1-3-18(4-2)13-9-14(17-11-16-13)19-10-12-5-7-15-8-6-12;/h9,11-12,15H,3-8,10H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZFOJQWLFFDJPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC(=NC=N1)OCC2CCNCC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.83 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1353981-53-9 | |
| Record name | 4-Pyrimidinamine, N,N-diethyl-6-(4-piperidinylmethoxy)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1353981-53-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(9,9'-Spirobi[fluoren]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B3027589.png)











